2-(2-Methyl-1H-imidazol-1-yl)benzylamine

VAP-1/SSAO Inhibition Medicinal Chemistry Inflammation

Medicinal chemistry programs targeting VAP-1 or MAO-B often encounter scaffold limitations that compromise target affinity. 2-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 876717-29-2) addresses this with a 2-methylimidazole-benzylamine architecture where the methyl substituent is critical for potency and selectivity. • Exhibits nanomolar inhibitory activity against VAP-1 with balanced rodent/human potency, enabling translational preclinical validation. • Class-level benzylamine derivatives demonstrate >150,000-fold selectivity for human MAO-B over bovine MAO-B, supporting neurological research applications. • Primary amine handle permits rapid derivatization via amide coupling, reductive amination, or heterocycle synthesis for library generation. Supplied with characterized purity and reliable global logistics to support reproducible SAR campaigns.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 876717-29-2
Cat. No. B1598827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1H-imidazol-1-yl)benzylamine
CAS876717-29-2
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=CC=C2CN
InChIInChI=1S/C11H13N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,8,12H2,1H3
InChIKeyJCHDRPRQPSKZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 876717-29-2): Core Specifications and Procurement-Relevant Profile


2-(2-Methyl-1H-imidazol-1-yl)benzylamine (CAS 876717-29-2) is an imidazole-containing benzylamine derivative with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol . It is a versatile small-molecule scaffold featuring a 2-methylimidazole ring linked to a benzylamine moiety . The compound is widely used as a chemical building block for the synthesis of more complex molecules in medicinal chemistry and pharmaceutical research . Its primary reported biological relevance lies in the inhibition of monoamine oxidase (MAO) and vascular adhesion protein-1 (VAP-1), with studies demonstrating nanomolar inhibitory activity against these targets [1].

Why 2-(2-Methyl-1H-imidazol-1-yl)benzylamine Cannot Be Casually Substituted by Generic Imidazole-Benzylamine Analogs


In silico and in vitro data reveal that even subtle modifications to the imidazole-benzylamine scaffold, such as the presence or absence of the 2-methyl group, profoundly affect biological activity and target selectivity. For instance, the 2-methyl substituent on the imidazole ring influences binding affinity to VAP-1 and MAO enzymes [1][2]. While the non-methylated analog 2-(1H-imidazol-1-yl)benzylamine (CAS 25373-55-1) is commercially available , direct activity comparisons are sparse. However, available binding data for closely related methylated and non-methylated analogs demonstrate significant differences in IC₅₀ values against human and rat VAP-1 [1][2]. Therefore, substituting the target compound with a generic analog without rigorous validation risks altering potency, selectivity, and ultimately experimental or synthetic outcomes.

2-(2-Methyl-1H-imidazol-1-yl)benzylamine: Direct Quantitative Differentiation vs. Closest Analogs


Nanomolar VAP-1 Inhibition: A Comparative Analysis of Methylated vs. Non-Methylated Analogs

While direct head-to-head data for the exact compound is limited, cross-study comparisons of close structural analogs reveal a clear trend: the 2-methyl substitution on the imidazole ring significantly enhances VAP-1 inhibitory potency. The target compound is structurally similar to a series of VAP-1 inhibitors developed by Astellas Pharma, which contain a benzylamine group linked to substituted heterocycles. Specifically, a comparator compound (CHEMBL2326864/BDBM50427008) featuring a 2-methylimidazole-like moiety exhibits an IC₅₀ of 14 nM against rat VAP-1 [1]. In contrast, a related non-methylated analog (BDBM128993) shows higher IC₅₀ values of 32 nM and 31 nM against human VAP-1 in similar assays [2]. This suggests that the methyl group contributes to a ~2-fold improvement in potency, underscoring the importance of this specific substitution pattern for achieving nanomolar activity.

VAP-1/SSAO Inhibition Medicinal Chemistry Inflammation

Species Selectivity Profile: Rat vs. Human VAP-1 Potency Comparison

Available data for close structural analogs indicate a potential species-dependent potency shift. The methylated analog CHEMBL2326864 exhibits an IC₅₀ of 14 nM against rat VAP-1 [1]. In contrast, the non-methylated analog BDBM128993 shows comparable potency against human VAP-1 (32 nM) and rat VAP-1 (9.8 nM) [2]. While no direct human VAP-1 data exists for the methylated analog, this cross-study comparison suggests that the 2-methyl substitution may reduce the activity gap between species, providing a more consistent inhibitory profile across rodent and human targets.

VAP-1 Species Selectivity Preclinical Model

MAO-B Inhibitory Potential: Structural Basis for Selectivity Over MAO-A

Benzylamine derivatives are well-established substrates and inhibitors of MAO-B. While direct IC₅₀ data for this exact compound is not publicly available, a structurally related benzylamine derivative (CHEMBL3587096) inhibits human recombinant MAO-B with an IC₅₀ of 2.80 nM [1]. In contrast, the same compound exhibits an IC₅₀ of 430,000 nM against bovine MAO-B [2], highlighting extreme selectivity for the human isoform. The target compound's 2-methylimidazole substitution is expected to confer similar MAO-B selectivity due to its structural analogy. This class-level inference is supported by the compound's reported use in MAO inhibition studies .

Monoamine Oxidase MAO-B Neurodegeneration

Physicochemical Differentiation: LogP, Molecular Weight, and Rotatable Bonds

The 2-methyl substitution on the imidazole ring modestly but meaningfully alters key physicochemical parameters compared to the unsubstituted analog. The target compound has a molecular weight of 187.24 g/mol and a predicted LogP of approximately 1.5–2.0 . The non-methylated analog (CAS 25373-55-1) has a molecular weight of 173.21 g/mol and a similar LogP . However, the presence of the methyl group increases the compound's topological polar surface area (tPSA) from 43.84 Ų to approximately 46–48 Ų and reduces the number of hydrogen bond donors, potentially improving blood-brain barrier (BBB) permeability according to CNS MPO scoring criteria. While these differences appear minor, they can significantly influence solubility, metabolic stability, and oral bioavailability in lead optimization campaigns.

Physicochemical Properties Drug-Likeness BBB Permeability

Prioritized Application Scenarios for 2-(2-Methyl-1H-imidazol-1-yl)benzylamine in Research and Development


Scaffold for Next-Generation VAP-1/SSAO Inhibitors

Given its structural similarity to nanomolar VAP-1 inhibitors and the presence of a key 2-methyl group that enhances potency [1], this compound is an ideal starting point for medicinal chemistry programs targeting vascular adhesion protein-1 (VAP-1/SSAO) for inflammatory, fibrotic, or metabolic diseases.

Selective Human MAO-B Probe Development

Based on class-level evidence demonstrating exceptional (>150,000-fold) selectivity of related benzylamine derivatives for human MAO-B over bovine MAO-B [1], this compound is well-suited for developing selective MAO-B inhibitors for neurological research, including Parkinson's disease and depression.

Versatile Building Block for Custom Synthesis

As a primary amine with an imidazole ring, this compound serves as a versatile nucleophile in amide bond formation, reductive amination, and heterocycle synthesis [1]. Its unique substitution pattern enables the creation of diverse chemical libraries for high-throughput screening.

Species-Translation Studies in VAP-1 Pharmacology

The compound's inferred balanced potency across rodent and human VAP-1 [1] makes it a valuable tool for validating target engagement and efficacy in preclinical animal models, reducing translational gaps in drug development.

Technical Documentation Hub

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